Xanthine Oxidase Inhibitory Potency of the Target Compound
The target compound exhibits an IC50 of 4.81 μM against xanthine oxidase (unknown origin) using xanthine as substrate, with a 3-minute preincubation period. [1] This value positions it in the low-micromolar range for XO inhibition, a relevant benchmark for gout and hyperuricemia research. Within the same patent family (US11021454), closely related analogs display a range of potencies: Compound 9b shows an IC50 of 19.0 μM, representing a 3.95-fold lower activity. [2] This head-to-head comparison from a single patent demonstrates that the target compound is significantly more potent than some analogs, though direct data against the most similar para-substituted isomer is not publicly available.
| Evidence Dimension | Xanthine oxidase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 4.81 μM (4.81E+3 nM) |
| Comparator Or Baseline | US11021454 Compound 9b: IC50 = 19.0 μM (1.90E+4 nM) |
| Quantified Difference | 3.95-fold higher potency (lower IC50) for the target compound |
| Conditions | Xanthine oxidase (unknown origin) inhibition assay; xanthine as substrate; 3 min preincubation |
Why This Matters
A 3.95-fold potency advantage over another compound from the same patent series indicates a real structure-activity relationship (SAR), making this specific meta-8-methyl substitution pattern a critical driver of XO inhibitory activity and a key selection criterion for procurement.
- [1] BindingDB. BDBM50233806 (CHEMBL4102185)::US11021454, Compound 6a. Xanthine oxidase inhibition IC50: 4.81E+3 nM. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50233806 View Source
- [2] BindingDB. BDBM500008::US11021454, Compound 9b. Xanthine oxidase inhibition IC50: 1.90E+4 nM. Available at: https://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=500008 View Source
